![molecular formula C32H30N8O4S2 B2810197 2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione CAS No. 452089-30-4](/img/structure/B2810197.png)
2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C32H30N8O4S2 and its molecular weight is 654.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Triazole Derivatives
Compounds containing the 1,2,4-triazole ring have been synthesized and characterized for various applications, demonstrating the versatility of triazole-based structures in scientific research. For instance, novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazolylisoindole-1,3-dione derivatives were prepared and explored for potential anti-HIV and anti-HBV activities, showcasing the bioactive potential of these compounds (El‐Barbary et al., 2004)(El‐Barbary, Abou-El-Ezz, Abdel-Kader, El-Daly, & Nielsen, 2004). Additionally, new 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones were synthesized, indicating the importance of structural variation for the creation of novel compounds with potential applications in material science or pharmacology (Alimi et al., 2021)(Alimi, Hatamjafari, Shiroudi, Pourshamsian, & Oliaey, 2021).
Potential Bioactive Applications
Research into the synthesis and characterization of triazole and isoindole derivatives often targets the evaluation of their bioactive properties. For example, isatin-based 1,2,3-triazoles have been investigated as potent inhibitors against caspase-3, a crucial enzyme in apoptosis, highlighting the potential therapeutic applications of these compounds (Jiang & Hansen, 2011)(Jiang & Hansen, 2011). This suggests that structurally similar compounds might also possess significant biological activity, warranting further research into their applications in medicine and biology.
Structural Analysis and Properties
The structural characterization of compounds containing triazole and related moieties is critical for understanding their properties and potential applications. Studies such as the structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole have provided insights into the crystal structure and intermolecular interactions, which are essential for designing materials with desired physical and chemical properties (Slyvka et al., 2022)(Slyvka, Goreshnik, Fedko, & Mys’kiv, 2022).
Properties
IUPAC Name |
2-[3-[[5-[5-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O4S2/c1-3-15-37-25(33-35-31(37)45-19-9-17-39-27(41)21-11-5-6-12-22(21)28(39)42)26-34-36-32(38(26)16-4-2)46-20-10-18-40-29(43)23-13-7-8-14-24(23)30(40)44/h3-8,11-14H,1-2,9-10,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBFZDRCKDJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCCCN2C(=O)C3=CC=CC=C3C2=O)C4=NN=C(N4CC=C)SCCCN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N8O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
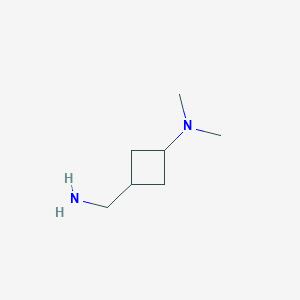
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)
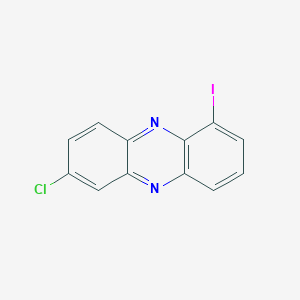
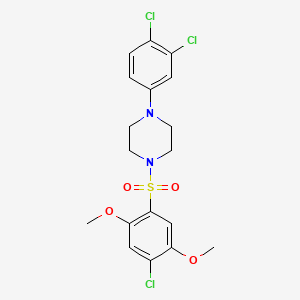
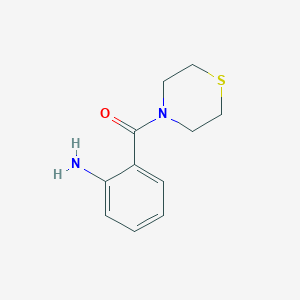
![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

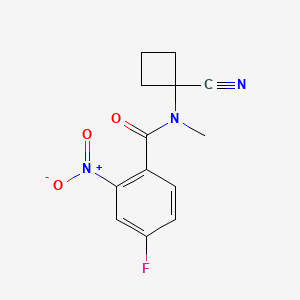
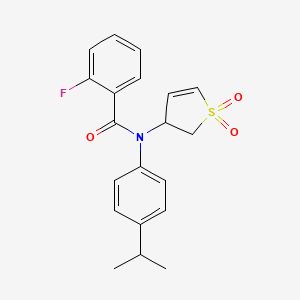
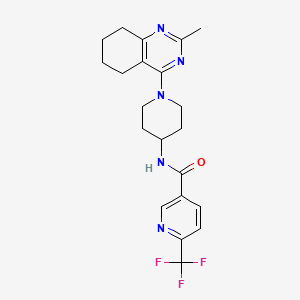
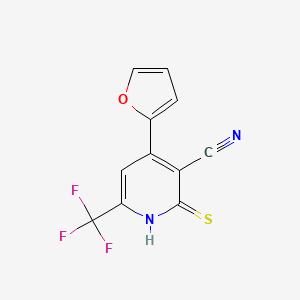

![2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2810137.png)
